N-Boc-PEG23-bromide: A Comprehensive Technical Guide for Researchers
N-Boc-PEG23-bromide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-Boc-PEG23-bromide, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the core properties, applications, and detailed experimental protocols associated with this versatile molecule.
Core Properties of N-Boc-PEG23-bromide
N-Boc-PEG23-bromide is a specialized chemical linker characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a 23-unit polyethylene glycol (PEG) spacer, and a terminal bromide group. This unique structure provides a powerful tool for covalently linking molecules of interest.
| Property | Value | Source(s) |
| Chemical Formula | C₅₃H₁₀₆BrNO₂₅ | |
| Molecular Weight | 1237.3 g/mol | [1] |
| CAS Number | 2252157-01-8 | [2] |
| Appearance | White to off-white solid or powder | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DCM (Dichloromethane) | |
| Storage Conditions | -20°C, protected from moisture |
Functional Roles of Molecular Components
The utility of N-Boc-PEG23-bromide stems from the distinct properties of its constituent parts:
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N-Boc Protected Amine : The Boc group serves as a robust protecting group for the primary amine. This allows for the selective reaction of the bromide end of the linker. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent conjugation steps.
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PEG23 Spacer : The 23-unit polyethylene glycol chain is a hydrophilic spacer that significantly increases the solubility of the molecule and any conjugate in aqueous media. This is a critical feature for biological applications. The PEG linker also provides a flexible and extended connection between two conjugated molecules, which can be crucial for maintaining the biological activity of the attached moieties.
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Bromide Group : The terminal bromide is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This allows for the efficient covalent attachment of the linker to a variety of nucleophiles, such as amines, thiols, and hydroxyl groups present on biomolecules like proteins, peptides, or small molecule drugs.
Key Applications in Research and Drug Development
N-Boc-PEG23-bromide is a valuable tool in several areas of biomedical research:
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PROTAC® Development : This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. N-Boc-PEG23-bromide can serve as the flexible linker connecting the target-binding ligand and the E3 ligase ligand.
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Bioconjugation and PEGylation : The process of covalently attaching PEG chains to biomolecules, known as PEGylation, is a well-established method to improve the pharmacokinetic properties of therapeutic agents. N-Boc-PEG23-bromide can be used to PEGylate proteins, peptides, and other biologics, potentially increasing their solubility, stability, and circulation half-life while reducing immunogenicity.
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Surface Modification : The linker can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and facilitate the attachment of targeting ligands for applications in drug delivery and diagnostics.
Experimental Protocols
The following are generalized experimental protocols for the use of N-Boc-PEG23-bromide. Researchers should optimize these protocols for their specific applications.
Boc Deprotection of N-Boc-PEG23-bromide
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
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N-Boc-PEG23-bromide
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
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Diethyl ether, cold
Procedure:
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Dissolve N-Boc-PEG23-bromide in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 M.
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Cool the solution to 0°C using an ice bath.
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Slowly add an equal volume of TFA to the stirred solution (creating a 1:1 DCM:TFA mixture).
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Remove the ice bath and allow the reaction to warm to room temperature.
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Stir the reaction for 1-2 hours. Monitor the reaction progress by a suitable method such as TLC or LC-MS to confirm the consumption of the starting material.
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Upon completion, remove the DCM and excess TFA by rotary evaporation.
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To precipitate the deprotected product, add cold diethyl ether to the concentrated residue.
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Collect the precipitate by filtration or decantation.
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Dry the product under vacuum to yield the amine-PEG23-bromide as a TFA salt.
Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine residue on a protein)
This protocol outlines the conjugation of the bromide end of the linker to a thiol group.
Materials:
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N-Boc-PEG23-bromide
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Thiol-containing molecule (e.g., protein with an accessible cysteine residue)
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Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.5)
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Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
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Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
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Size-exclusion chromatography (SEC) column for purification
Procedure:
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Prepare a stock solution of N-Boc-PEG23-bromide in an anhydrous polar aprotic solvent like DMF or DMSO.
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Dissolve the thiol-containing molecule in the reaction buffer.
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Add 2-3 equivalents of a non-nucleophilic base such as DIPEA to the reaction mixture.
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Add a 1.0 to 1.5 molar excess of the N-Boc-PEG23-bromide stock solution to the solution of the thiol-containing molecule.
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Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring. The reaction can be gently heated (e.g., 40-50°C) to increase the rate if necessary.
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Monitor the reaction progress by a suitable technique such as LC-MS or SDS-PAGE (for proteins).
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Once the reaction is complete, purify the conjugate to remove unreacted linker and other reagents using size-exclusion chromatography or another appropriate purification method.
Visualized Workflows and Relationships
The following diagrams illustrate the key processes involving N-Boc-PEG23-bromide.
